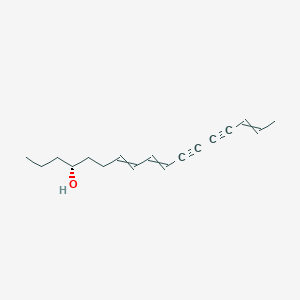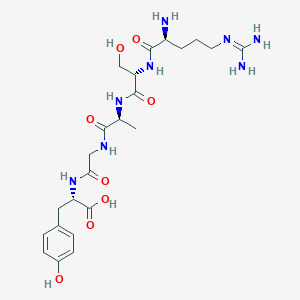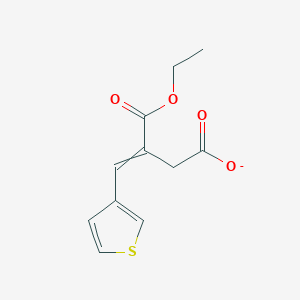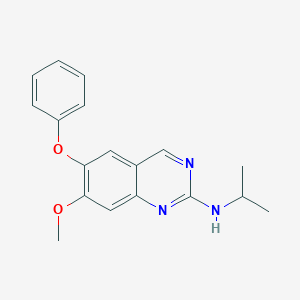
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triple bonds would result in alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: While not widely used industrially, its reactivity could make it useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which (4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol exerts its effects is not well-understood. its multiple double and triple bonds suggest that it could participate in various chemical reactions, potentially interacting with molecular targets through mechanisms such as covalent bonding or hydrogen bonding. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol include other polyunsaturated hydrocarbons and alcohols with multiple double and triple bonds. Examples include:
Propriétés
Numéro CAS |
919282-67-0 |
|---|---|
Formule moléculaire |
C17H22O |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
(4R)-heptadeca-7,9,15-trien-11,13-diyn-4-ol |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3,5,10-13,17-18H,4,14-16H2,1-2H3/t17-/m1/s1 |
Clé InChI |
VOLHLYKNKKLHHO-QGZVFWFLSA-N |
SMILES isomérique |
CCC[C@H](CCC=CC=CC#CC#CC=CC)O |
SMILES canonique |
CCCC(CCC=CC=CC#CC#CC=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)


![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)

![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)



